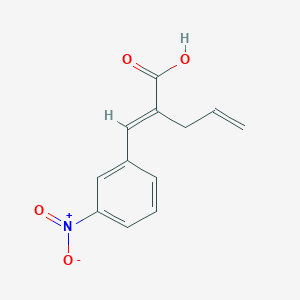

2-{3-Nitrobenzylidene}-4-pentenoic acid

货号:

B289191

分子量:

233.22 g/mol

InChI 键:

AMINRBAYVKLJGE-JXMROGBWSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

2-{3-Nitrobenzylidene}-4-pentenoic acid is a synthetic organic compound featuring a conjugated system comprising a 4-pentenoic acid backbone (a five-carbon chain with a carboxylic acid group and a double bond at the C4 position) and a 3-nitrobenzylidene substituent at the C2 position.

属性

分子式 |

C12H11NO4 |

|---|---|

分子量 |

233.22 g/mol |

IUPAC 名称 |

(2E)-2-[(3-nitrophenyl)methylidene]pent-4-enoic acid |

InChI |

InChI=1S/C12H11NO4/c1-2-4-10(12(14)15)7-9-5-3-6-11(8-9)13(16)17/h2-3,5-8H,1,4H2,(H,14,15)/b10-7+ |

InChI 键 |

AMINRBAYVKLJGE-JXMROGBWSA-N |

SMILES |

C=CCC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

手性 SMILES |

C=CC/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)O |

规范 SMILES |

C=CCC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structure: 4-Pentenoic Acid Derivatives

- 4-Pentenoic Acid (CAS 591-80-0): Molecular Formula: C₅H₈O₂ Structure: CH₂=CHCH₂CH₂COOH Key Properties: A short-chain unsaturated fatty acid with a terminal double bond. Used in metabolic labeling studies due to its ability to acylate lysine residues in histones, mimicking longer acyl groups like propionyl or butyryl . Biological Activity: Incorporation into histones requires deacetylation of lysine residues, suggesting competition with acetylated forms .

- 2-Propyl-4-pentenoic Acid (Valproic Acid Metabolite): Structure: CH₂=CHCH₂CH(C₃H₇)COOH Role: A metabolite of the antiepileptic drug valproic acid. Its unsaturated structure may influence hepatic metabolism and toxicity profiles .

Aromatic Substituent Analogs

- Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, CAS 331-39-5): Structure: A cinnamic acid derivative with hydroxyl groups at the benzene ring’s C3 and C4 positions. Key Properties: Yellow crystalline solid; acts as an antioxidant and anti-inflammatory agent. Used in pharmacological and cosmetic research . Contrast: Unlike 2-{3-Nitrobenzylidene}-4-pentenoic acid, caffeic acid’s electron-donating hydroxyl groups enhance resonance stabilization, reducing electrophilic reactivity compared to nitro-substituted analogs .

- Nitrobenzene Derivatives (e.g., 3-Nitroaniline): Structure: Benzene with a nitro (-NO₂) group and an amine (-NH₂) group. Reactivity: The nitro group’s electron-withdrawing nature increases acidity of adjacent protons and stabilizes negative charges, contrasting with the carboxylic acid’s electron-withdrawing effects in 2-{3-Nitrobenzylidene}-4-pentenoic acid .

Metabolic Labeling and Enzyme Interactions

- 4-Pentenoic Acid vs. Acetylated Lysines: Metabolic labeling with 4-pentenoic acid shows distinct responses to histone acetyltransferase inhibitors (HATi) and deacetylase inhibitors (HDACi) compared to acetylation. This suggests its acylation mimics longer-chain modifications (e.g., propionylation) rather than acetylation .

Toxicity and Metabolism

- Valproic Acid Metabolites: Unsaturated metabolites like 2-propyl-4-pentenoic acid are linked to hepatotoxicity due to reactive intermediates formed during β-oxidation . Inference: The nitro group in 2-{3-Nitrobenzylidene}-4-pentenoic acid may introduce additional metabolic liabilities or detoxification pathways, depending on hepatic enzyme specificity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。